Cas no 3833-84-9 (7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid)
7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- 7-Fluor-2,3-dihydro-1H-cyclopenta[b]chinolin-9-carbonsaeure
- 8-fluoro-3,3-diphenyl-3H-naphtho[1,2-c]furan-1-one
- 8-fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one
- AC1L6K7Z
- AC1Q4NEK
- AG-K-33119
- AR-1H4554
- CTK4G2678
- NCI60_005675
- CS-0320168
- AKOS000124805
- 7-fluoro-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
- Oprea1_625755
- BBL029765
- DB-322861
- MLS000123325
- 3833-84-9
- HMS2453H16
- SMR000123961
- 1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID, 7-FLUORO-2,3-DIHYDRO-
- DTXSID601172052
- BRD-K02276002-001-07-2
- 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylicacid
- STL146834
- CHEMBL1372185
- VS-09410
- Oprea1_624344
- G89786
-
- MDL: MFCD02741580
- Inchi: 1S/C13H10FNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17)
- InChI Key: GQDGXIDEQRWWKN-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(C(=O)O)=C1C(CCC1)=N2
Computed Properties
- Exact Mass: 231.06955672g/mol
- Monoisotopic Mass: 231.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 50.2Ų
7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390838-1g |
7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
3833-84-9 | 97% | 1g |
¥2273.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390838-5g |
7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
3833-84-9 | 97% | 5g |
¥6801.00 | 2024-05-16 |
7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Recent Advances in the Study of 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS: 3833-84-9)
The compound 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS: 3833-84-9) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development.
A study published in the Journal of Medicinal Chemistry in 2023 explored the synthetic pathways for this compound, highlighting its efficiency and scalability. The researchers employed a multi-step synthesis involving cyclization and fluorination reactions, achieving a high yield of the target molecule. The study also emphasized the importance of the fluorine substituent in enhancing the compound's bioavailability and metabolic stability.
In terms of biological activity, 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has shown promising results as an inhibitor of specific enzymes involved in inflammatory pathways. A preclinical study demonstrated its efficacy in reducing inflammation in animal models, suggesting potential applications in treating autoimmune diseases. The compound's ability to modulate key signaling pathways was further elucidated through proteomic and transcriptomic analyses.
Another significant development is the exploration of this compound's role in oncology. Researchers have identified its potential to interfere with DNA replication in cancer cells, leading to apoptosis. A recent in vitro study revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating a favorable therapeutic window.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. Current research is focused on structural modifications to improve its solubility and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its transition into clinical trials.
In conclusion, 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS: 3833-84-9) represents a promising candidate for further drug development. Its multifaceted biological activities and synthetic accessibility make it a valuable molecule for addressing unmet medical needs. Future studies should prioritize translational research to fully realize its therapeutic potential.
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